6-(Benzyloxy)pyridine-2-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Properties

Sourcing reliable 6-substituted picolinic acid intermediates with consistent LogP and SAR reproducibility often delays discovery workflows. This compound solves both analytical and supply challenges: • Consistent 95% purity (HPLC) across all lots, verified by orthogonal methods (NMR, MS) to ensure batch-to-batch fidelity in your SAR campaigns. • Stable at ambient conditions; supplied as a solid with long shelf-life, reducing requalification overhead. • Available in 250 mg to 25 g scale from regional stock points, enabling rapid transition from hit validation to lead optimization.

Molecular Formula C13H11NO3
Molecular Weight 229.235
CAS No. 149744-21-8
Cat. No. B595580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzyloxy)pyridine-2-carboxylic acid
CAS149744-21-8
Molecular FormulaC13H11NO3
Molecular Weight229.235
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC(=N2)C(=O)O
InChIInChI=1S/C13H11NO3/c15-13(16)11-7-4-8-12(14-11)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16)
InChIKeyVCQAXRMOPNGIIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Benzyloxy)pyridine-2-carboxylic Acid Scientific Overview


6-(Benzyloxy)pyridine-2-carboxylic acid (CAS 149744-21-8), also known as 6-(benzyloxy)picolinic acid, is a substituted pyridine-2-carboxylic acid derivative with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol . It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis . The compound features a benzyloxy group at the 6-position of the pyridine ring, which significantly influences its lipophilicity (calculated LogP of 2.5) and reactivity compared to unsubstituted picolinic acid [1].

6-(Benzyloxy)pyridine-2-carboxylic Acid: Why Substitution Fails


Substituting 6-(benzyloxy)pyridine-2-carboxylic acid with simpler or isomeric picolinic acid derivatives is not a trivial replacement. The 6-benzyloxy substitution profoundly alters both the physicochemical and biological profile of the molecule. For example, the addition of the benzyl group at the 6-position increases the calculated LogP to 2.5, a stark contrast to the high water solubility of unsubstituted picolinic acid (LogP ~0.2) [1]. This shift in lipophilicity is a critical driver of membrane permeability, metabolic stability, and target engagement in biological assays [2]. Furthermore, structure-activity relationship (SAR) studies on pyridine-2-carboxylic acid derivatives demonstrate that substitution at the 6-position is a key determinant of enzyme inhibition potency, with minor modifications leading to orders-of-magnitude changes in IC50 values [3]. The evidence below quantifies why this specific substitution pattern is a non-interchangeable variable in research protocols.

6-(Benzyloxy)pyridine-2-carboxylic Acid Evidence Profile


Lipophilicity vs. Unsubstituted Picolinic Acid

The introduction of the 6-benzyloxy group substantially increases lipophilicity compared to the parent picolinic acid scaffold. The calculated octanol-water partition coefficient (LogP) for 6-(benzyloxy)pyridine-2-carboxylic acid is 2.5 [1], while the experimental LogP for unsubstituted picolinic acid is approximately 0.2 [2]. This over 2-log unit increase directly impacts membrane permeability and protein binding characteristics, making it a distinct chemical tool.

Medicinal Chemistry Drug Design Physicochemical Properties

K562 Cell Antiproliferative Activity

In a study evaluating the effects on human chronic myelogenous leukemia cells (K562), 6-(benzyloxy)pyridine-2-carboxylic acid demonstrated a dose-dependent reduction in cell viability, with a reported half-maximal inhibitory concentration (IC50) of approximately 25 µM . This provides a quantifiable benchmark for its cytotoxic potential in this specific cancer model.

Oncology Cancer Research Cell Viability Assay

Predicted ADME Profile

The target compound's in silico ADME (Absorption, Distribution, Metabolism, Excretion) profile provides quantifiable differentiation from analogs. The calculated LogP of 2.5 [1] falls within the optimal range (1-3) for good oral absorption and CNS penetration [2]. The number of hydrogen bond donors (1) and acceptors (4) [1] also aligns with Lipinski's Rule of Five criteria for drug-likeness, unlike many highly polar pyridinecarboxylic acid isomers. This predictive data guides its selection as a building block in medicinal chemistry campaigns.

ADME Drug Development Computational Chemistry

SARS-CoV-2 Mpro Inhibition Potential

According to a vendor database, the most active compound in a class of related pyridine derivatives achieved single-digit micromolar activity against SARS-CoV-2 main protease (Mpro) in a biochemical assay [1]. While this is not a direct measurement for 6-(benzyloxy)pyridine-2-carboxylic acid, it establishes a baseline for the activity of structurally related 6-substituted picolinic acid derivatives against this clinically relevant target. This data point suggests the scaffold's potential utility in antiviral research programs.

Antiviral SARS-CoV-2 Protease Inhibitor

6-(Benzyloxy)pyridine-2-carboxylic Acid Applications


Kinase/Protease Inhibitor Building Block

The compound's favorable physicochemical profile (LogP of 2.5, compliance with Lipinski's Rule of Five) [1] positions it as an ideal building block for generating focused libraries targeting enzymes like kinases or viral proteases. The demonstrated class-level activity against SARS-CoV-2 Mpro [2] and the quantifiable antiproliferative activity in K562 leukemia cells (IC50 ~25 µM) provide a clear rationale for its inclusion in early-stage drug discovery campaigns.

SAR Tool for Pyridine Derivatives

As a key intermediate, 6-(benzyloxy)pyridine-2-carboxylic acid enables systematic exploration of the structure-activity relationship (SAR) at the pyridine 6-position. Studies have shown that modifications at this position can drastically alter enzyme inhibition potency, with optimized derivatives achieving submicromolar IC50 values [3]. The target compound serves as a crucial comparator to understand the specific contribution of the 6-benzyloxy group to biological activity.

Versatile Heterocyclic Synthesis Intermediate

This compound is widely employed as a building block in organic synthesis, particularly for the development of complex heterocyclic compounds . Its carboxylic acid functionality allows for facile derivatization (e.g., amide coupling, esterification), while the benzyloxy group can be selectively cleaved to reveal a hydroxyl moiety for further functionalization, offering a strategic advantage in multi-step syntheses.

Cathepsin A Inhibition in Cardiovascular and Renal Disease

Pyridine-2-carboxylic acid derivatives, including those related to 6-(benzyloxy)pyridine-2-carboxylic acid, have been identified as inhibitors of Cathepsin A, a protease implicated in cardiovascular and renal diseases [4]. The compound's structural features make it a relevant scaffold for developing novel therapeutics in this disease area.

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